molecular formula C20H17N5O2 B6528855 N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide CAS No. 946211-99-0

N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide

Numéro de catalogue: B6528855
Numéro CAS: 946211-99-0
Poids moléculaire: 359.4 g/mol
Clé InChI: NUNMTZONENDSKV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide is a benzamide derivative featuring a triazolopyridazine core substituted with a phenyl group at position 3 and an ether-linked ethylbenzamide side chain at position 4. Its design aligns with trends in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties through modular substitutions .

Propriétés

IUPAC Name

N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c26-20(16-9-5-2-6-10-16)21-13-14-27-18-12-11-17-22-23-19(25(17)24-18)15-7-3-1-4-8-15/h1-12H,13-14H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNMTZONENDSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

  • Synthetic Routes and Reaction Conditions: The synthesis of N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide typically involves a multi-step process. Starting from commercially available reagents, the initial step often involves the creation of the triazolo-pyridazine core. This core can be synthesized through cyclization reactions involving hydrazine derivatives and α,β-unsaturated ketones. The phenyl group is then introduced via electrophilic aromatic substitution.

    Next, the triazolo-pyridazine core undergoes an etherification reaction with a haloethyl compound to form the ethyl linker. Finally, the benzamide moiety is attached using standard amide coupling techniques, employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

  • Industrial Production Methods: Industrial synthesis would likely follow a similar route but optimized for scale. This may involve continuous flow chemistry to improve efficiency and yield, as well as stringent control over reaction conditions to ensure consistency and purity of the final product.

Analyse Des Réactions Chimiques

Activité Biologique

N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological activities, and relevant research findings.

Chemical Structure

The compound's chemical formula is C19H18N4OC_{19}H_{18}N_{4}O, with a molecular weight of approximately 318.37 g/mol. Its structure features a triazolo-pyridazine moiety linked to a benzamide group, which is significant for its biological properties.

Synthesis

The synthesis of N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide typically involves multi-step chemical reactions that include the formation of the triazolo-pyridazine core followed by the introduction of the benzamide functionality. Various synthetic routes have been reported in literature that optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives of 1,2,4-triazole have been shown to possess significant antibacterial properties against strains such as Staphylococcus aureus and Enterococcus faecalis . The incorporation of the triazolo-pyridazine moiety is believed to enhance this activity due to its interaction with microbial targets.

Anticancer Potential

Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. A related compound displayed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 30 µM . The mechanism often involves apoptosis induction and disruption of cell cycle progression.

Tuberculosis Activity

Recent investigations into similar compounds have revealed promising anti-tubercular activity. For example, certain derivatives showed IC50 values as low as 1.35 μM against Mycobacterium tuberculosis . This suggests that N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide may also exhibit potential in this area.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of triazole derivatives, compounds structurally related to N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide were tested against multiple bacterial strains. The results indicated moderate to high activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL .

Study 2: Cytotoxicity in Cancer Cells

A comparative analysis was conducted on several triazole-containing compounds where N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide was included. The findings highlighted that this compound induced significant apoptosis in A549 lung cancer cells with an IC50 value of approximately 25 μM .

Data Summary Table

Activity Type Target Organism/Cell Line IC50/Activity
AntimicrobialStaphylococcus aureusMIC: 10 - 50 μg/mL
AnticancerA549 (Lung Cancer)IC50: ~25 μM
Anti-tubercularMycobacterium tuberculosisIC50: 1.35 μM

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound is characterized by the presence of a triazolo-pyridazine moiety, which is known for its biological activity. The molecular formula is C19H20N4OC_{19}H_{20}N_4O, with a molecular weight of approximately 320.4 g/mol. The structure comprises a benzamide linked to a triazolo-pyridazine unit via an ethylene glycol ether connection.

Anticancer Activity

One of the most promising applications of N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide is its potential as an anticancer agent. Research has demonstrated that derivatives of triazolo-pyridazine exhibit significant antiproliferative effects against various cancer cell lines.

Case Study:
A study evaluated the antiproliferative activities of several triazolo-pyridazine derivatives against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. Among the tested compounds, derivatives similar to N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide showed IC50 values ranging from 0.98 µM to 1.28 µM against these cell lines, indicating potent anticancer properties .

CompoundCell LineIC50 (µM)
Compound AA5490.98 ± 0.08
Compound BMCF-71.05 ± 0.17
Compound CHeLa1.28 ± 0.25

Enzyme Inhibition

The compound also exhibits potential as an inhibitor of specific kinases involved in cancer progression, such as c-Met and VEGFR-2. These kinases are critical in tumor growth and metastasis.

Case Study:
In vitro studies have shown that compounds with similar structures inhibit c-Met and VEGFR-2 with IC50 values as low as 26 nM for c-Met and 2.6 µM for VEGFR-2 . This suggests that N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide could be developed into a targeted therapy for cancers driven by these pathways.

Antimicrobial Properties

Emerging studies indicate that triazolo-pyridazine derivatives may also possess antimicrobial activity. The structural features of N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide are conducive to interactions with microbial targets.

Case Study:
A series of related compounds were tested against various bacterial strains, showing inhibition zones comparable to standard antibiotics . This highlights the potential for developing new antimicrobial agents from this class of compounds.

Synthetic Pathways

The synthesis of N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide involves multi-step reactions starting from readily available precursors. The synthetic route typically includes:

  • Formation of the triazolo-pyridazine core.
  • Coupling with an appropriate benzamide derivative.
  • Final modifications to achieve the desired functional groups.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazolopyridazine Core

6-Methyl vs. 3-Phenyl Substitution
  • N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide (): The 6-methyl group on the triazolopyridazine core distinguishes this compound. Exhibits moderate antimicrobial activity against tested microorganisms, suggesting that alkyl substituents may enhance microbial target engagement .
3-Methoxyphenyl Substitution
  • N-(2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-(1H-tetrazol-1-yl)benzamide ():
    • Incorporates a methoxy group on the phenyl ring, enhancing electron-donating properties.
    • The tetrazole moiety may improve solubility or mimic carboxylate groups in target binding .

Side Chain Modifications

Hydrazone-Linked Derivatives
  • 3-((2-(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazono)methyl)phenol (4a) (): Features a hydrazone linker instead of an ether bond. Synthesized in 72% yield via condensation with aromatic aldehydes. Comparison: Hydrazone groups may offer reversible binding but are prone to hydrolysis, reducing stability compared to the ether linkage in the target compound .
Acetamide and Sulfonamide Derivatives
  • The 3-methyl group on the triazolopyridazine core may reduce metabolic clearance compared to phenyl substituents .
Antimicrobial Activity
  • N-(3-(6-Methyl-triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide ():
    • Demonstrated moderate activity against bacteria and fungi, suggesting triazolopyridazine derivatives interact with microbial enzymes or membranes .
Antiproliferative Activity
  • Fluorinated Triazolo[4,3-b]pyridazine Derivatives ():
    • Compounds with R1 = 3,5-difluoro and R2 = Et showed enhanced antiproliferative effects, likely due to increased electron-withdrawing properties and improved DNA intercalation .
Antioxidant Activity
  • N-(2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide (): Bulky tert-butyl groups and phenolic hydroxyls contribute to radical-scavenging activity. The triazolopyrazine core differs but highlights the role of substituents in modulating antioxidant capacity .

Key Structural-Activity Relationships (SAR)

  • Phenyl vs. Alkyl Substituents : Phenyl groups at position 3 (target compound) enhance π-π stacking in hydrophobic pockets, whereas methyl groups () improve solubility but reduce binding affinity.
  • Linker Flexibility : Ether bonds (target) offer stability over hydrazones () but may limit conformational flexibility.
  • Electron-Withdrawing Groups : Fluorine substituents () increase antiproliferative potency, suggesting electronic effects critical for DNA-targeted activity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.